![molecular formula C17H15N3O3 B2537697 N1-[cyano(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide CAS No. 1355831-81-0](/img/structure/B2537697.png)
N1-[cyano(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-[cyano(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide is a chemical compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a benzene-1,3-dicarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[cyano(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide typically involves the reaction of 2-methoxybenzyl cyanide with benzene-1,3-dicarboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N1-[cyano(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of N1-[cyano(2-hydroxyphenyl)methyl]benzene-1,3-dicarboxamide.
Reduction: Formation of N1-[amino(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-[cyano(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-[cyano(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins. The benzene-1,3-dicarboxamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-[cyano(2-hydroxyphenyl)methyl]benzene-1,3-dicarboxamide
- N1-[amino(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide
- N1-[cyano(2-methylphenyl)methyl]benzene-1,3-dicarboxamide
Uniqueness
N1-[cyano(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds that may have different substituents, leading to variations in their chemical behavior and biological activity.
Properties
IUPAC Name |
3-N-[cyano-(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-23-15-8-3-2-7-13(15)14(10-18)20-17(22)12-6-4-5-11(9-12)16(19)21/h2-9,14H,1H3,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHKVZURLRJJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B2537618.png)
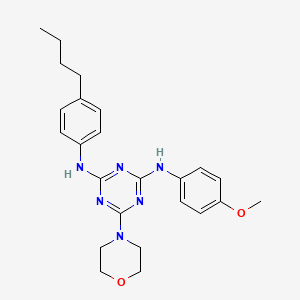
![N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B2537621.png)

![3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2537624.png)
![2-chloro-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B2537627.png)
![7-{[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2537628.png)
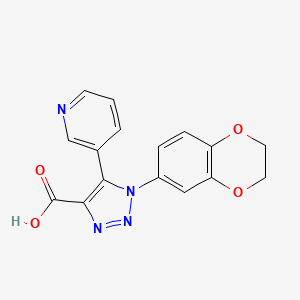
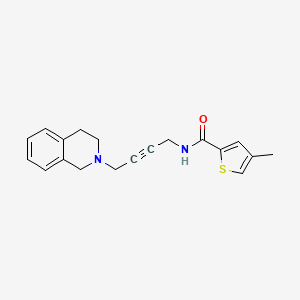
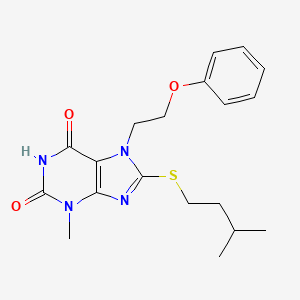
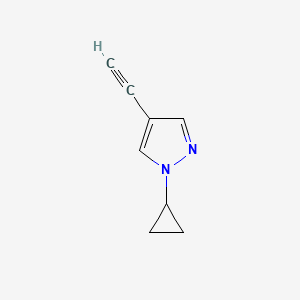
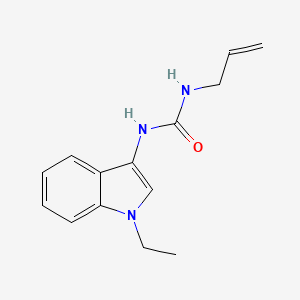
![3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2537637.png)
